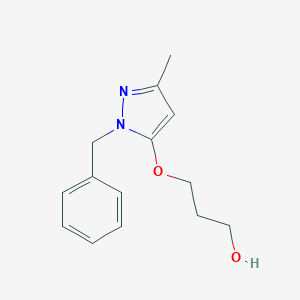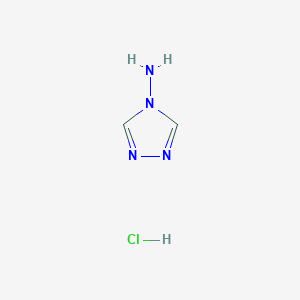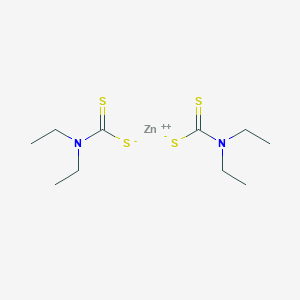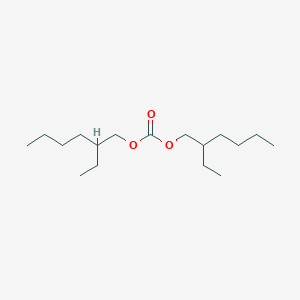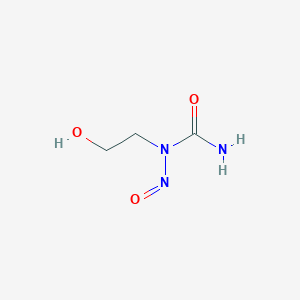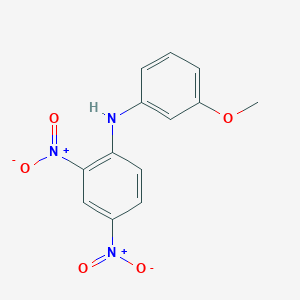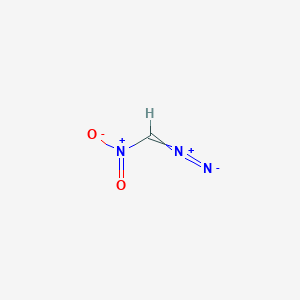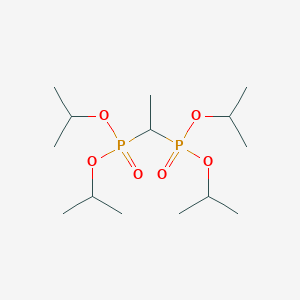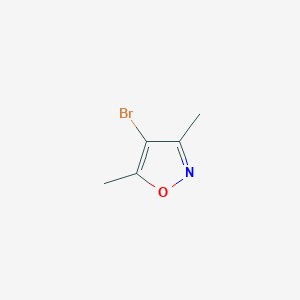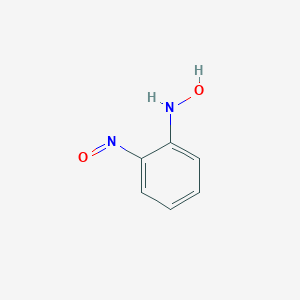
N-(2-nitrosophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrosophenyl)hydroxylamine, also known as SNAP, is a chemical compound with the molecular formula C6H6N2O2. It is a nitric oxide donor that has been widely used in scientific research for its ability to release nitric oxide in a controlled manner.
Mécanisme D'action
N-(2-nitrosophenyl)hydroxylamine releases nitric oxide through a process called diazeniumdiolation. In this process, the compound reacts with water to form a diazeniumdiolate intermediate, which then decomposes to release nitric oxide and regenerate the starting compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-nitrosophenyl)hydroxylamine are largely due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-nitrosophenyl)hydroxylamine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the effects of nitric oxide on physiological processes without the confounding effects of other compounds that may be present in natural systems. However, one limitation of using N-(2-nitrosophenyl)hydroxylamine is that it may not accurately reflect the effects of nitric oxide in vivo, as the concentration and timing of nitric oxide release may differ from natural systems.
Orientations Futures
There are several future directions for research involving N-(2-nitrosophenyl)hydroxylamine. One direction is to study the effects of nitric oxide on specific physiological processes, such as inflammation or neurotransmission. Another direction is to develop new nitric oxide donors that can release nitric oxide in a more controlled or targeted manner. Additionally, research could focus on the development of new techniques for measuring nitric oxide release in vivo, which would allow for more accurate studies of the effects of nitric oxide on physiological processes.
Conclusion
N-(2-nitrosophenyl)hydroxylamine is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner has made it a valuable tool for studying the effects of nitric oxide on physiological processes. While there are limitations to its use, there are also many future directions for research involving N-(2-nitrosophenyl)hydroxylamine, including the development of new nitric oxide donors and techniques for measuring nitric oxide release in vivo.
Méthodes De Synthèse
N-(2-nitrosophenyl)hydroxylamine can be synthesized by the reaction of hydroxylamine hydrochloride with 2-nitrosophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by proton transfer.
Applications De Recherche Scientifique
N-(2-nitrosophenyl)hydroxylamine has been widely used in scientific research as a nitric oxide donor. Nitric oxide is an important signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Propriétés
Numéro CAS |
14208-17-4 |
|---|---|
Nom du produit |
N-(2-nitrosophenyl)hydroxylamine |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
N-(2-nitrosophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H |
Clé InChI |
GQWVWBLFIXPRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NO)N=O |
SMILES canonique |
C1=CC=C(C(=C1)NO)N=O |
Autres numéros CAS |
14208-17-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



